![molecular formula C8H16N4O2 B2357306 tert-butyl N-[(2S)-2-azidopropyl]carbamate CAS No. 677028-27-2](/img/structure/B2357306.png)
tert-butyl N-[(2S)-2-azidopropyl]carbamate
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Overview
Description
“tert-butyl N-[(2S)-2-azidopropyl]carbamate” is a chemical compound that is likely to be used in scientific research. It is an amine protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .
Synthesis Analysis
The synthesis of “tert-butyl N-[(2S)-2-azidopropyl]carbamate” involves the use of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . The Boc group activates the aziridine for Anionic Ring-Opening Polymerizations (AROP) and allows the synthesis of low-molecular-weight poly(BocAz) chains .Chemical Reactions Analysis
The tert-butyl carbamate undergoes palladium-catalyzed cross-coupling reaction with various aryl (Het) halides . It is also involved in the anionic ring-opening polymerization of N-sulfonylaziridines to form poly(N-sulfonylaziridines) .Scientific Research Applications
- Ceftolozane Intermediate : Tert-butyl N-[(2S)-2-azidopropyl]carbamate serves as an important intermediate in the synthesis of ceftolozane, a potent antibiotic used to treat multidrug-resistant Gram-negative bacterial infections . Its strategic placement within the synthetic pathway contributes to the overall yield and efficiency of ceftolozane production.
- N-Boc-Protected Anilines : Tert-butyl N-[(2S)-2-azidopropyl]carbamate participates in palladium-catalyzed reactions to synthesize N-Boc-protected anilines . These compounds find applications in pharmaceuticals, agrochemicals, and materials science.
- Tetrasubstituted Pyrroles : The compound is also involved in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are essential building blocks in drug discovery and materials chemistry.
- A recent study identified a new polymorph of tert-butyl (2-aminophenyl)carbamate using single crystal X-ray diffraction. The compound crystallized in the centrosymmetric, monoclinic space group P2₁/n, with an asymmetric unit comprising two crystallographically-independent molecules. The differences between this new structure and the known polymorph were attributed to space group symmetry, conformational variation, hydrogen bonding network dimensionality, and crystal packing .
- ortho-Phenylenediamine Derivatives : Tert-butyl (2-aminophenyl)carbamate is a versatile reagent, with applications in synthetic chemistry. It serves as a monomer building block for creating conducting polymers and as a redox-active ligand . These materials find use in electronic devices, sensors, and energy storage.
- Researchers have explored tert-butyl (2-aminophenyl)carbamate derivatives as potential replacements for benzoxa-[1,2,3]-diazoles in potent anti-tubercular compounds . These efforts aim to enhance the efficacy and safety of tuberculosis treatments.
Organic Synthesis and Medicinal Chemistry
Palladium-Catalyzed Reactions
Crystallography and Structural Studies
Conducting Polymers and Ligands
Anti-Tubercular Drug Development
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S)-2-azidopropyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-6(11-12-9)5-10-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYGAKJURINKV-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(2S)-2-azidopropyl]carbamate |
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